Physicochemical Differentiation: Enhanced Lipophilicity vs. Unsubstituted Morpholine
The addition of a cyclopentyl group to the morpholine scaffold significantly increases calculated lipophilicity compared to unsubstituted morpholine. For 3-Cyclopentylmorpholine, the predicted LogP is 1.3, while for morpholine, it is -0.9 . This difference of 2.2 LogP units is substantial and suggests superior membrane permeability, a critical factor in drug design for oral bioavailability or CNS penetration .
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.3 (Predicted) |
| Comparator Or Baseline | Morpholine: -0.9 (Predicted) |
| Quantified Difference | Δ LogP = +2.2 |
| Conditions | Computational prediction using standard methods. |
Why This Matters
A higher LogP is a key parameter for predicting a compound's ability to cross biological membranes, making 3-Cyclopentylmorpholine a more suitable scaffold for designing cell-permeable or CNS-active drug candidates compared to its simpler analog.
